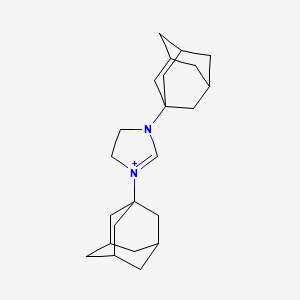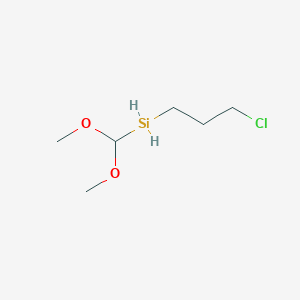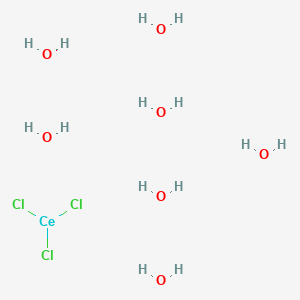![molecular formula C46H50ClN2NaO6S2 B7884507 Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)
Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Descripción general
Descripción
Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is a useful research compound. Its molecular formula is C46H50ClN2NaO6S2 and its molecular weight is 849.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of New Indocyanine Green are hepatic parenchymal cells . These cells play a crucial role in the liver’s function, including the secretion of bile, which is essential for digestion and the elimination of waste products from the body .
Mode of Action
New Indocyanine Green interacts with its targets primarily through absorption . The compound is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . In addition, it has been found that the primary mechanism of Indocyanine Green uptake in sarcoma cells is via clathrin-mediated endocytosis .
Biochemical Pathways
The biochemical pathways affected by New Indocyanine Green primarily involve the hepatic function and liver blood flow . The compound’s interaction with hepatic parenchymal cells affects the secretion of bile, which can have downstream effects on digestion and the elimination of waste products .
Pharmacokinetics
The pharmacokinetics of New Indocyanine Green involve its absorption, distribution, metabolism, and excretion (ADME) . Studies have shown that liposomal Indocyanine Green (Lipo-ICG) prolongs the retention time of Indocyanine Green in blood, resulting in enhanced accumulation and retention in liver, spleen, and tumor . This suggests that the formulation of the compound can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of New Indocyanine Green’s action are primarily observed in its ability to produce reactive oxygen species (ROS) when exposed to near-infrared light . These ROS can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by Indocyanine Green molecules to eliminate cancer cells .
Action Environment
The action, efficacy, and stability of New Indocyanine Green can be influenced by various environmental factors. For instance, the compound tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching . These factors should be taken into consideration when using New Indocyanine Green in clinical applications.
Análisis Bioquímico
Biochemical Properties
New Indocyanine Green plays a crucial role in biochemical reactions, particularly in the context of imaging and diagnostic applications. It interacts with various biomolecules, including proteins and enzymes, to facilitate its function as a contrast agent. For instance, New Indocyanine Green binds to plasma proteins, which enhances its stability and prolongs its circulation time in the bloodstream . This interaction is essential for its effectiveness in imaging applications, as it allows the dye to accumulate in target tissues, providing clear and precise imaging results.
Cellular Effects
New Indocyanine Green influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the function of endothelial cells, which are critical for vascular imaging . The dye’s ability to fluoresce under near-infrared light allows for the visualization of blood vessels and other structures within the body. Additionally, New Indocyanine Green can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of New Indocyanine Green involves its interaction with biomolecules at the molecular level. The dye binds to specific proteins and enzymes, which can lead to changes in their activity. For example, New Indocyanine Green has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage . Additionally, the dye can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of New Indocyanine Green can change over time due to factors such as stability and degradation. The dye is generally stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that New Indocyanine Green can have lasting effects on cellular function, particularly in terms of its impact on metabolic pathways and enzyme activity. These effects are important to consider when using the dye in long-term experiments or clinical applications.
Dosage Effects in Animal Models
The effects of New Indocyanine Green vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver and kidney damage. These threshold effects are important to consider when determining the appropriate dosage for imaging and diagnostic applications. Additionally, the dye’s impact on metabolic pathways and enzyme activity can vary with dosage, further influencing its overall effectiveness and safety.
Metabolic Pathways
New Indocyanine Green is involved in various metabolic pathways, including those related to oxidative stress and cellular metabolism. The dye interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism and clearance from the body . Additionally, New Indocyanine Green can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways. These interactions are critical for understanding the dye’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of New Indocyanine Green within cells and tissues are mediated by various transporters and binding proteins. The dye is primarily transported in the bloodstream bound to plasma proteins, which facilitates its distribution to target tissues . Once in the target tissues, New Indocyanine Green can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and enzyme activity. These transport and distribution mechanisms are essential for the dye’s effectiveness in imaging and diagnostic applications.
Subcellular Localization
New Indocyanine Green is localized to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the dye to these compartments . The subcellular localization of New Indocyanine Green is critical for its activity and function, as it allows the dye to interact with specific enzymes and proteins involved in cellular metabolism and stress responses. Understanding these localization mechanisms is important for optimizing the dye’s use in imaging and therapeutic applications.
Propiedades
IUPAC Name |
sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIQVAJHXBIAY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50ClN2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172616-80-7 | |
| Record name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S)-2-isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B7884432.png)
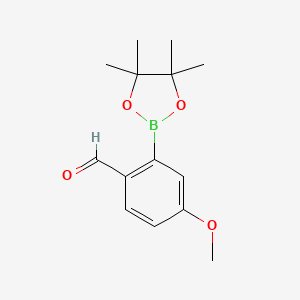
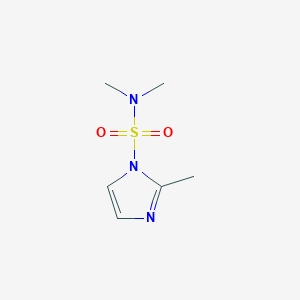

![3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B7884459.png)
![6-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884465.png)
![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)

